molecular formula C18H12N2OS B5589594 2-(3-phenyl-2-propen-1-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

2-(3-phenyl-2-propen-1-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No. B5589594
M. Wt: 304.4 g/mol
InChI Key: WGBLZAGEQKLISW-FLIHGVEMSA-N
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Description

The compound of interest is a part of the benzimidazole and benzothiazole derivatives family, known for a wide range of biological activities and applications in medicinal chemistry. Recent studies have focused on synthesizing novel derivatives and exploring their potential applications.

Synthesis Analysis

The synthesis of benzimidazole and benzothiazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under various conditions. A novel synthesis approach has been reported where molecular iodine promotes the oxidative cyclization of these compounds, leading to new C-N and S-N bond formations at ambient temperature (Gunaganti Naresh, R. Kant, T. Narender, 2014). Additionally, the reaction of 2-acetyl benzimidazoles with different aromatic aldehydes has led to the creation of new series of benzimidazole derivatives with significant yields (V. Reddy, K. R. Reddy, 2010).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been explored through various spectroscopic techniques including IR, 1H NMR, and MS analyses. These studies help in confirming the molecular structures and understanding the underlying electronic and spatial configurations which play a crucial role in their biological activity (V. S. Patil et al., 2013).

Chemical Reactions and Properties

Benzimidazole derivatives undergo a range of chemical reactions, including oxidative cyclization, condensation with hydroxylamine, and reactions with various substituted aldehydes to form a wide array of compounds with potential biological activities. These reactions are crucial for the diversification of the benzimidazole core and exploration of its chemical properties (T. Selvam et al., 2012).

Physical Properties Analysis

The physical properties of benzimidazole and benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the core structure. These properties are critical for determining the compounds' suitability for further development into therapeutic agents.

Chemical Properties Analysis

The chemical properties, including reactivity, potential biological activities, and interaction with biological targets, are defined by the core structure of benzimidazole and its derivatives. These compounds have shown a range of biological activities, including antimicrobial, antifungal, and antidiabetic activities, attributed to their ability to interact with various biological targets (S. Malladi, R. Anisetti, P. R. Rao, 2014).

properties

IUPAC Name

(2Z)-2-[(E)-3-phenylprop-2-enylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2OS/c21-17-16(12-6-9-13-7-2-1-3-8-13)22-18-19-14-10-4-5-11-15(14)20(17)18/h1-12H/b9-6+,16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBLZAGEQKLISW-FLIHGVEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N3C4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-[(2E)-3-phenylprop-2-en-1-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

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